molecular formula C8H16O7S2Na2 B602338 Sodium 4,4'-oxybis(butane-1-sulfonate) CAS No. 183278-30-0

Sodium 4,4'-oxybis(butane-1-sulfonate)

Cat. No.: B602338
CAS No.: 183278-30-0
M. Wt: 334.32
InChI Key:
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Description

Sodium 4,4’-oxybis(butane-1-sulfonate) is a chemical compound with the molecular formula C8H16Na2O7S2 and a molecular weight of 334.32 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-oxybis(butane-1-sulfonate) typically involves the reaction of 4,4’-oxybis(butane-1-sulfonic acid) with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of Sodium 4,4’-oxybis(butane-1-sulfonate) involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-oxybis(butane-1-sulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonate salts .

Mechanism of Action

The mechanism of action of Sodium 4,4’-oxybis(butane-1-sulfonate) involves its interaction with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4,4’-oxybis(butane-1-sulfonate) is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMASHOOOLPDQTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747189
Record name Disodium 4,4'-oxydi(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183278-30-0
Record name Disodium 4,4'-oxydi(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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